![molecular formula C7H8N4O B3029357 2-氨基-6-甲基-1,7-二氢吡咯并[2,3-d]嘧啶-4-酮 CAS No. 62981-82-2](/img/no-structure.png)

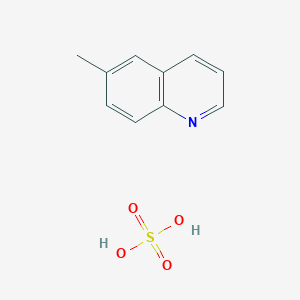

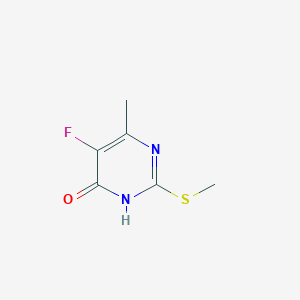

2-氨基-6-甲基-1,7-二氢吡咯并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidin-4-one derivatives involves various strategies, including reductive amination, nucleophilic displacement, and cyclization reactions. For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines was achieved via reductive amination of 2,4-diamino-5-methyl 6-carboxaldehyde with substituted indolines . Another approach involved the synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-ones through methods that yielded low percentages due to product decomposition . Additionally, the synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine was described from 2-amino-6-methyluracil through crucial steps of protecting and cyclization .

Molecular Structure Analysis

The molecular structure of pyrimidin-4-one derivatives is influenced by their tautomeric forms, which affect hydrogen-bonding interactions. For example, 2,6-diaminopyrimidin-4-one molecules exist only as 3H-tautomers and form ribbons characterized by R2(2)(8) hydrogen-bonding interactions . In contrast, 2-amino-6-methylpyrimidin-4-one yielded two isostructural pseudopolymorphs with a 1:1 mixture of 1H- and 3H-tautomers, linked by hydrogen bonds similar to a Watson-Crick C-G base pair .

Chemical Reactions Analysis

The chemical reactivity of pyrimidin-4-one derivatives includes reactions such as Mannich reactions, which in the case of 2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, leads to substitution at C-6 . Benzylation and nitrosation reactions have also been studied, resulting in various polymorphic forms and derivatives with different substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-one derivatives are influenced by their molecular structure and substituents. For instance, the basicities of N-methyl derivatives of pyrimidin-4-one are similar to those of 8-alkylpterins, which is an essential element for binding to dihydrofolate reductase (DHFR) . The polymorphism observed in benzylation and nitrosation products indicates the influence of molecular interactions on the solid-state properties . The biological activity of these compounds, such as their inhibitory effects on DHFR, is also a significant aspect of their chemical properties .

科学研究应用

化学反应和合成

2-氨基-6-甲基-1,7-二氢吡咯并[2,3-d]嘧啶-4-酮参与各种化学反应和合成过程。例如,它在甲醛存在下与二甲胺和环戊胺反应形成曼尼希碱,该反应导致在 C-6 处取代,证明了其在化学合成中的反应性和潜力(Seela, Seela, Lüpke, & Lüpke, 1977)。

结构分析和性质

该化合物显示出嘧啶酮分子的电子结构的显着极化,如原子间距离所示。在研究中,发现它与具有不同环基序的氢键结构,这对于理解其相互作用和潜在应用至关重要(Orozco, Insuasty, Cobo, & Glidewell, 2009)。

生物系统中的抑制活性

该化合物已显示出对黄嘌呤氧化酶等酶的抑制活性,这可能对药物化学和药物设计产生影响。例如,该化合物的各种 N-甲基异构体已被合成并发现可抑制黄嘌呤氧化酶,这是一种参与嘌呤代谢的酶(Seela, Bussmann, Götze, & Rosemeyer, 1984)。

抗肿瘤特性

已研究了衍生自 2-氨基-6-甲基-1,7-二氢吡咯并[2,3-d]嘧啶-4-酮的化合物的抗肿瘤特性。一些衍生物已被证明是二氢叶酸还原酶和胸苷酸合酶等酶的抑制剂,使其成为抗肿瘤剂的潜在候选物(Gangjee, Lin, Kisliuk, & McGuire, 2005)。

抗病毒和抗菌活性

该化合物的衍生物也因其抗病毒和抗菌活性而被探索。一些研究发现某些衍生物对人类巨细胞病毒等病毒有效,突出了它们在开发新的抗病毒疗法中的潜力(Gupta, Nassiri, Coleman, Wotring, Drach, & Townsend, 1989)。

作用机制

Target of Action

Related compounds such as pyrido[2,3-d]pyrimidines have been found to target dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase .

Mode of Action

Related compounds such as pyridopyrimidine derivatives inhibit dhfr, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This results in the cessation of RNA and DNA synthesis, leading to cell death .

Biochemical Pathways

Related compounds such as pyridopyrimidine derivatives are known to affect the dhfr pathway, leading to a decrease in tetrahydrofolate and subsequently inhibiting the synthesis of pyrimidine and purine .

Result of Action

Related compounds such as pyridopyrimidine derivatives have been found to cause cell death by inhibiting the synthesis of rna and dna .

Action Environment

Related compounds such as phip are known to be influenced by the method of cooking and the variety of meat being cooked .

属性

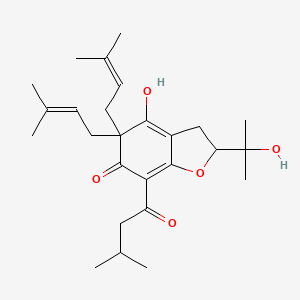

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves the condensation of 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate followed by cyclization and reduction.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine-5-carbaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-amino-4,6-dimethyl-5-oxo-1-phenyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-7-carboxylate.", "Step 2: Cyclization of the intermediate product with hydrogen gas in the presence of palladium on carbon to form 2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.", "Step 3: Reduction of the final product with hydrogen gas in the presence of palladium on carbon to obtain 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one." ] } | |

CAS 编号 |

62981-82-2 |

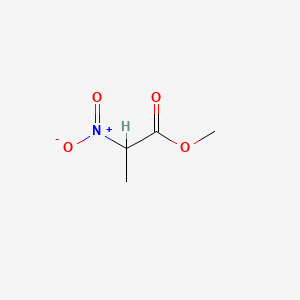

分子式 |

C7H8N4O |

分子量 |

164.16 |

IUPAC 名称 |

2-amino-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12) |

InChI 键 |

DKCNEPJKPMJYRI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N1)N=C(NC2=O)N |

规范 SMILES |

CC1=CC2=C(N1)N=C(NC2=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

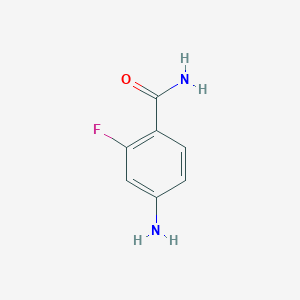

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)

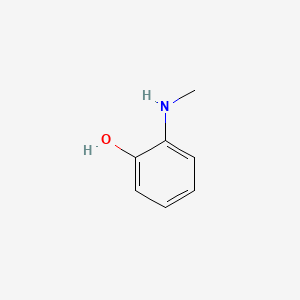

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)

![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)